Pronounced OX2 Selectivity Versus Balanced DORAs
TCS 1102 demonstrates a significant 15-fold selectivity for the OX2 receptor over the OX1 receptor (Ki OX2 = 0.2 nM, Ki OX1 = 3.0 nM) . This selectivity profile is markedly different from other clinically investigated DORAs. For instance, suvorexant shows near-equipotent binding with a 1.6-fold OX2 preference (Ki OX1 = 0.55 nM, Ki OX2 = 0.35 nM) . Almorexant also favors OX2 but with a 7.6-fold preference (Ki OX1 = 1.3 nM, Ki OX2 = 0.17 nM) . Lemborexant shows a 2-fold OX2 preference (Ki OX1 = 6 nM, Ki OX2 = 3 nM) . In contrast, daridorexant displays an atypical OX1 preference (Ki OX1 ≈ 0.47 nM, Ki OX2 ≈ 0.93 nM) . The distinct 15-fold selectivity of TCS 1102 offers a specific pharmacological tool for studies seeking to bias orexin pathway modulation toward OX2-mediated effects.
| Evidence Dimension | Receptor Subtype Selectivity (OX2 vs OX1) |
|---|---|
| Target Compound Data | Ki OX2 = 0.2 nM; Ki OX1 = 3.0 nM; Fold-selectivity = 15 |
| Comparator Or Baseline | Suvorexant: Ki OX2=0.35 nM, OX1=0.55 nM (1.6-fold); Almorexant: Ki OX2=0.17 nM, OX1=1.3 nM (7.6-fold); Lemborexant: Ki OX2=3 nM, OX1=6 nM (2-fold); Daridorexant: Ki OX2≈0.93 nM, OX1≈0.47 nM (0.5-fold, OX1-selective) |
| Quantified Difference | TCS 1102 has the highest reported OX2-selectivity ratio among commonly referenced DORAs. |
| Conditions | Radioligand binding assay on human OX1 and OX2 receptors. |
Why This Matters
This pronounced selectivity profile makes TCS 1102 a superior tool for researchers investigating OX2-specific signaling pathways, where a balanced or OX1-preferring DORA would confound interpretation of receptor subtype contributions.
